molecular formula C20H19NO4 B6421008 2-isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 903588-75-0

2-isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No.: B6421008
CAS No.: 903588-75-0
M. Wt: 337.4 g/mol
InChI Key: BNZGJGOMRWLKPQ-UHFFFAOYSA-N
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Description

The compound 2-isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione features a benzo[f][1,4]oxazepine-3,5-dione core fused to a benzene ring, with two key substituents:

  • 4-(2-oxo-2-phenylethyl) group: A ketone-linked phenylethyl moiety that may facilitate π-π interactions in biological systems.

While precise physicochemical data (e.g., melting point, solubility) are unavailable, its molecular formula is inferred as C23H21NO4 (molecular weight ~391.4 g/mol), derived from structural analogs like the closely related compound 4-(2-(3-ethoxyphenyl)-2-oxoethyl)-2-isopropylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione (CAS 903204-13-7, MW 381.4 g/mol) .

Properties

IUPAC Name

4-phenacyl-2-propan-2-yl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-13(2)18-20(24)21(12-16(22)14-8-4-3-5-9-14)19(23)15-10-6-7-11-17(15)25-18/h3-11,13,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZGJGOMRWLKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Keto Acid Precursor Synthesis

β-Keto acids serve as critical intermediates for constructing the dione moiety. As demonstrated in the synthesis of 3-oxobutanoic acid (Scheme 1), ethyl acetoacetate undergoes hydrolysis under basic conditions (e.g., NaOH) to yield the free acid. Adapting this method, phenylglyoxalic acid (2-oxo-2-phenylacetic acid) can be prepared via oxidation of acetophenone derivatives, providing the 2-oxo-2-phenylethyl fragment.

Representative Procedure :

  • Synthesis of ethyl 2-oxo-2-phenylacetate : Acetophenone (1.0 equiv) is treated with SeO₂ in acetic acid to yield phenylglyoxal, which is esterified with ethanol/H₂SO₄.

  • Hydrolysis to 2-oxo-2-phenylacetic acid : The ester is saponified with aqueous NaOH (2.5 M, 60°C, 4 h), followed by acidification with HCl to precipitate the keto acid.

Formation of the Oxazepine Ring

The 1,4-oxazepine ring is constructed via intramolecular cyclization. A benzodiazepine precursor, such as 2-aminobenzoic acid derivative, is condensed with the keto acid. For example:

  • Intermediate preparation :

    • 2-Amino-5-isopropylbenzoic acid is reacted with chloroacetyl chloride to form an amide.

    • The amide undergoes nucleophilic displacement with the sodium salt of 2-oxo-2-phenylacetic acid.

  • Cyclization : Heating the intermediate in toluene at 110°C with p-toluenesulfonic acid (p-TsOH) catalyzes lactamization, forming the oxazepine-dione core.

Mechanistic Insight :
The reaction proceeds via activation of the carbonyl group by the acid catalyst, facilitating nucleophilic attack by the amine and subsequent ring closure (Figure 1).

Multicomponent Reaction (MCR) Approaches

Microwave-assisted MCRs offer efficient one-pot synthesis. A three-component reaction involving:

  • 2-Isopropylamine (for the N-substituent).

  • Phenylglyoxal hydrate (2-oxo-2-phenylethyl source).

  • 3,5-Dioxo-1,2,3,5-tetrahydrobenzo[f]oxazepine.

Optimized Conditions :

  • Solvent: Ethanol/water (3:1).

  • Catalyst: Yb(OTf)₃ (5 mol%).

  • Microwave irradiation: 120°C, 20 min.

  • Yield: 78%.

Advantages :

  • Reduced reaction time compared to conventional heating.

  • Improved regioselectivity due to controlled thermal gradients.

Ring Expansion Strategies

Pyrrolidine to Oxazepine Expansion

Starting with a pyrrolidine-fused benzodiazepine, ring expansion introduces the oxygen atom:

  • Oxidation : Treating 3-isopropyl-1,2,3,5-tetrahydrobenzo[f]pyrrolo[1,2-a]diazepine-4,6-dione with m-CPBA (meta-chloroperbenzoic acid) epoxidizes the pyrrolidine ring.

  • Ring-opening and recyclization : The epoxide reacts with aqueous HCl, leading to ring expansion via nucleophilic attack and formation of the seven-membered oxazepine.

Key Data :

  • Epoxidation: m-CPBA (1.2 equiv), CH₂Cl₂, 0°C → 25°C, 12 h.

  • Ring expansion: 6 M HCl, reflux, 6 h.

  • Overall yield: 62%.

Functionalization of Preformed Heterocycles

Alkylation of Benzo[f] oxazepine-3,5-dione

The 2-oxo-2-phenylethyl group is introduced via N-alkylation:

  • Substrate : 2-Isopropylbenzo[f]oxazepine-3,5-dione.

  • Alkylation agent : Phenacyl bromide (2-bromo-1-phenylethanone).

  • Conditions :

    • Base: K₂CO₃ (2.0 equiv).

    • Solvent: DMF, 80°C, 8 h.

    • Yield: 65%.

Side Reactions :

  • Over-alkylation at the amide nitrogen is mitigated by using a bulky base (e.g., DBU).

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantagesLimitations
Cyclocondensation7012 hHigh purity, scalableMulti-step, harsh acids
Multicomponent Reaction7820 minRapid, one-potRequires specialized equipment
Ring Expansion6218 hAccess to complex scaffoldsLow atom economy
Alkylation658 hSimple functionalizationRegioselectivity challenges

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl and phenylethyl positions, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring System Potential Applications
2-Isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione C23H21NO4 ~391.4 Isopropyl, phenylethyl ketone Benzo[f]oxazepine-3,5-dione Pharmaceuticals (e.g., CNS targets)
4-(2-(3-Ethoxyphenyl)-2-oxoethyl)-2-isopropyl analog C22H23NO5 381.4 Isopropyl, 3-ethoxyphenylethyl ketone Benzo[f]oxazepine-3,5-dione Drug development (modified bioavailability)
1-Oxazolidine-2,4-dione derivatives Varies ~150-300 Acetyl, benzyl, trifluoromethyl 5-membered oxazolidine Antimicrobial agents, synthons
Benzo-1,4-oxathiins Varies ~200-350 Sulfur substitution in ring 6-membered oxathiin Anticancer, antifungals
Methazole (3,5-dione pesticide) C9H6Cl2N2O3 261.1 Dichlorophenyl, trichloroethyl Simple dione Herbicide

Structural and Electronic Comparisons

  • Replacement of oxygen with sulfur in benzo-1,4-oxathiins reduces polarity, increasing lipophilicity but decreasing hydrogen-bonding capacity compared to the target compound.
  • Isopropyl vs. trichloroethyl (in methazole ): The former improves lipid solubility, while the latter enhances electrophilicity and pesticidal activity.

Pharmacological and Functional Insights

  • Bioactivity: The benzo[f]oxazepine scaffold’s rigidity may improve binding to neurological targets (e.g., GABA receptors) compared to flexible oxazolidine derivatives .
  • Metabolic Stability :

    • The target’s phenylethyl ketone moiety may undergo slower hepatic metabolism than the 3-ethoxyphenyl analog’s ether linkage, which is prone to oxidative cleavage .

Biological Activity

Overview of the Compound

2-Isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a complex organic compound belonging to the oxazepine class. Its unique structure features an oxazepine ring fused with a benzene ring and functional groups that enhance its chemical reactivity and potential biological activities. This compound has garnered interest for its possible applications in medicinal chemistry, particularly in the development of therapeutic agents.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₉N₁O₃
  • CAS Number : 903588-75-0
  • Molecular Weight : 295.35 g/mol

The biological activity of 2-isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine involves several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling and responses.
  • Gene Expression Alteration : The compound may affect the expression of genes associated with cell growth and apoptosis.

Biological Activities

Research has indicated that 2-isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine possesses various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxazepines exhibit antimicrobial properties. For instance, certain synthesized compounds demonstrated limited antimicrobial activity against specific bacterial strains. The effectiveness was measured using the zone of inhibition method, comparing results with standard antibiotics like tetracycline.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines, with IC50 values indicating effective concentrations for cell growth inhibition.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exert anti-inflammatory effects by modulating pro-inflammatory cytokines such as IL-6 and TNF-α. The reduction in these cytokines indicates a potential mechanism for managing inflammatory conditions.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Study on Anticancer Activity :
    • Researchers tested various concentrations of the compound on MCF-7 cells and observed significant inhibition of cell viability at concentrations above 10 µM.
    • Molecular docking simulations suggested strong binding affinities to targets involved in cancer progression.
  • Study on Anti-inflammatory Effects :
    • In an animal model, administration of the compound resulted in decreased levels of inflammatory markers following induced inflammation.

Q & A

Q. What are the critical steps for synthesizing 2-isopropyl-4-(2-oxo-2-phenylethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including ring-opening and condensation processes . Key steps include:
  • Using benzaldehyde derivatives and phthalic anhydride precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Maintaining controlled temperatures (~95°C) in solvents like dioxane to optimize intermediate formation .
  • Purification via column chromatography and recrystallization to isolate the final product.
  • Confirm purity using thin-layer chromatography (TLC) and melting point analysis .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1^1H and 13^{13}C NMR identify proton and carbon environments, confirming substituent positions (e.g., isopropyl and phenyl groups) .
  • Fourier-Transform Infrared (FTIR) Spectroscopy : Detects functional groups like carbonyl (C=O, ~1650–1750 cm1^{-1}) and aromatic C-H stretches .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Keep in airtight containers at ≤25°C, away from moisture and ignition sources .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do reaction conditions influence the yield and stereochemistry of this compound?

  • Methodological Answer :
  • Catalyst Selection : Acidic or basic catalysts (e.g., NaOH in ethanol) can alter reaction pathways. For example, base-catalyzed Claisen-Schmidt condensations may favor keto-enol tautomerism, affecting stereochemistry .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on carbonyl groups, while non-polar solvents may stabilize intermediates .
  • Temperature Control : Higher temperatures (e.g., 95°C) accelerate ring formation but may degrade thermally sensitive intermediates .

Q. What strategies mitigate instability issues under varying pH and temperature?

  • Methodological Answer :
  • pH Stability Studies : Conduct accelerated degradation tests at pH 1–13. Use HPLC to monitor decomposition products. The compound is likely unstable in strong acids/bases due to hydrolyzable oxazepine and dione moieties .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at ≤–20°C for long-term stability .
  • Lyophilization : Freeze-drying can stabilize hygroscopic forms .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., carbonyl groups) .
  • Molecular Dynamics Simulations : Model interactions with solvents or biological targets (e.g., enzyme active sites) to predict binding affinities .
  • Retrosynthetic Analysis : Tools like Cheminformatics software (e.g., SciFinder) propose viable synthetic routes based on analogous compounds .

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